molecular formula C9H11NO2 B14584678 N-(3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine CAS No. 61190-47-4

N-(3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine

Katalognummer: B14584678
CAS-Nummer: 61190-47-4
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: DARPVWZKUWDXOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine typically involves the reaction of 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one with hydroxylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of N-(3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one: A precursor in the synthesis of N-(3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine.

    Benzofuran: The parent compound with a simpler structure.

    Hydroxylamine: A key reagent used in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

61190-47-4

Molekularformel

C9H11NO2

Molekulargewicht

165.19 g/mol

IUPAC-Name

N-(3-methyl-6,7-dihydro-5H-1-benzofuran-4-ylidene)hydroxylamine

InChI

InChI=1S/C9H11NO2/c1-6-5-12-8-4-2-3-7(10-11)9(6)8/h5,11H,2-4H2,1H3

InChI-Schlüssel

DARPVWZKUWDXOC-UHFFFAOYSA-N

Kanonische SMILES

CC1=COC2=C1C(=NO)CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.